2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a methylphenyl group
Preparation Methods
The synthesis of 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine. This intermediate is then reacted with 2-methylphenylacetyl chloride under basic conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted under specific conditions using reagents like boron tribromide.
Scientific Research Applications
2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: Research focuses on its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include those with piperazine rings and methoxyphenyl groups, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and methoxyphenyl group but differs in its additional substituents and overall structure.
1-(4-AMINO-3-METHOXYPHENYL)-4-METHYLPIPERAZINE: This compound has a similar core structure but with different functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-6-3-4-9-20(17)22-21(25)16-24-12-10-23(11-13-24)15-18-7-5-8-19(14-18)26-2/h3-9,14H,10-13,15-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMNATVRHRSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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